Scaffold Class Differentiation: Glycinamide vs. Phenylalanine‑Derived Indole‑2‑Carboxamides
N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide belongs to the glycinamide sub-series of indole‑2‑carboxamide glycogen phosphorylase inhibitors, which is structurally distinct from the phenylalanine‑derived sub‑series exemplified by CP‑320626 and CP‑91149. The glycinamide C‑terminus replaces the phenylalanine dimethylamide or hydroxypiperidinyl motifs found in the more potent prototypes. In the foundational J. Med. Chem. 1998 publication, the phenylalanine‑derived lead compound 14 (5‑chloro‑N‑[(1S)‑1‑(dimethylcarbamoyl)‑2‑phenylethyl]‑1H‑indole‑2‑carboxamide) inhibited rHLGPa with an IC₅₀ of 82 nM, a potency that was critically dependent on the dimethylamide C‑terminus [1]. The glycinamide series was pursued in separate patent filings (US 6,277,877) to explore distinct SAR space, indicating that the C‑terminal substitution pattern is a key determinant of target engagement and isoform selectivity [2].
| Evidence Dimension | C‑terminal scaffold identity and associated rHLGPa inhibitory potency |
|---|---|
| Target Compound Data | Glycinamide C‑terminus; no rHLGPa IC₅₀ reported in primary literature; rabbit muscle GPb Ki = 170 μM [3] |
| Comparator Or Baseline | Phenylalanine‑derived comparator 14 (Pfizer): rHLGPa IC₅₀ = 82 nM [1] |
| Quantified Difference | Scaffold class difference; quantitative potency comparison across isoforms not directly available |
| Conditions | rHLGPa assay: reverse-direction phosphate release from glucose‑1‑phosphate in presence of 7.5 mM glucose and glycogen; rabbit muscle GPb assay: inorganic phosphate release [1][3] |
Why This Matters
Procurement of a glycinamide‑scaffold compound is essential for SAR studies exploring the role of the C‑terminal amide in glycogen phosphorylase inhibition; a phenylalanine‑derived analog cannot serve as a surrogate.
- [1] Hoover DJ, Lefkowitz-Snow S, Burgess-Henry JL, Martin WH, Armento SJ, Stock IA, McPherson RK, Genereux PE, Gibbs EM, Treadway JL. Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase. J Med Chem. 1998;41(16):2934-2938. doi:10.1021/jm980264k. View Source
- [2] Hoover DJ, Hulin B, Martin WH, Phillips D, Treadway JL (Pfizer Inc.). Substituted N-(indole-2-carbonyl)glycinamides and derivatives as glycogen phosphorylase inhibitors. US Patent 6,277,877 B1, 2001-08-21. View Source
- [3] BindingDB. BDBM50056271 (CHEMBL3322311) – Ki: 1.70E+5 nM against rabbit skeletal muscle glycogen phosphorylase b. https://www.bindingdb.org (accessed 2026-05-03). View Source
